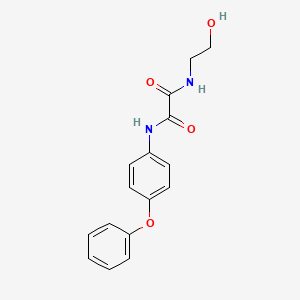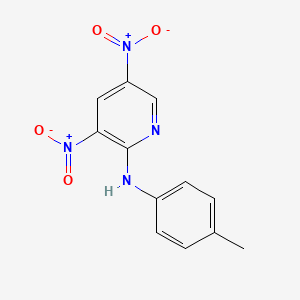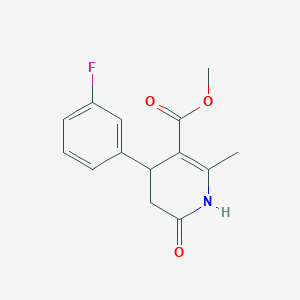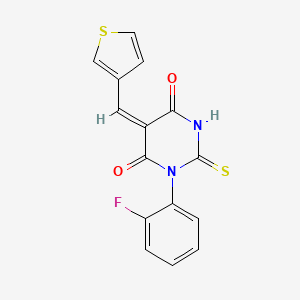![molecular formula C18H29NO B4894920 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a piperidine derivative that acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system, and it has been implicated in a variety of physiological and pathological processes.
作用機序
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine acts as a potent and selective agonist for the α7 nAChR. When 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine binds to the receptor, it causes the channel to open, allowing the influx of cations such as calcium and sodium. This influx of cations leads to a variety of downstream effects, including the activation of intracellular signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to increase the release of acetylcholine and other neurotransmitters, as well as to activate intracellular signaling pathways such as the MAPK/ERK pathway. In vivo, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to improve cognitive function and to have anti-inflammatory effects.
実験室実験の利点と制限
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is a potent and selective agonist for the α7 nAChR, which makes it a valuable tool for studying the receptor. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine is relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine does have some limitations. It is not a perfect agonist for the α7 nAChR, and it can have off-target effects on other receptors. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research could explore the potential therapeutic applications of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine in this context. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine could be used to study the role of the α7 nAChR in other physiological and pathological processes, such as inflammation and pain. Finally, further research could explore the potential of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine as a therapeutic agent in other contexts, such as cancer or cardiovascular disease.
合成法
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting 5-(2,5-dimethylphenoxy)pentane with piperidine in the presence of a base. Alternatively, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using the reaction of 2,5-dimethylphenol with 1-chloro-5-(2,5-dimethylphenoxy)pentane in the presence of a base.
科学的研究の応用
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used extensively in scientific research as a tool to study the α7 nAChR. The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, attention, inflammation, and neurodegeneration. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used to study the role of the α7 nAChR in these processes, and it has been shown to have a variety of effects on the receptor.
特性
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-7-13-19-11-5-3-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPTGSEWFJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)



![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)



